molecular formula C12H10N2O2 B574818 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) CAS No. 174713-68-9

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI)

Cat. No. B574818
CAS RN: 174713-68-9
M. Wt: 214.224
InChI Key: NBVCWXKEBXKMGN-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI), also known as ethyl 2-(2-furyl)-3-cyanopyridine-4-carboxylate, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. The compound has a molecular formula of C13H11N2O3 and a molecular weight of 249.24 g/mol.

Scientific Research Applications

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) exhibits antitumor activity by inhibiting the growth of cancer cells. The compound has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) in lab experiments include its potential as a lead compound for the development of new antitumor, antiviral, and anti-inflammatory agents. However, the limitations of using this compound include its low solubility in water, which may limit its bioavailability, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI). One direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's mechanism of action and its potential use in combination with other anticancer agents. Additionally, further studies are needed to evaluate the toxicity and safety of the compound in vivo.

Synthesis Methods

The synthesis of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) involves the reaction between 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) 2-(2-furyl)-3-oxopropanoate and malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the pyridine ring. The final product is obtained through acid hydrolysis of the 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) ester group.

properties

CAS RN

174713-68-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.224

IUPAC Name

2-ethoxy-4-(furan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10(8-13)9(5-6-14-12)11-4-3-7-16-11/h3-7H,2H2,1H3

InChI Key

NBVCWXKEBXKMGN-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1C#N)C2=CC=CO2

synonyms

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI)

Origin of Product

United States

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